molecular formula C13H14N2O B1610328 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline CAS No. 537705-06-9

3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline

Cat. No.: B1610328
CAS No.: 537705-06-9
M. Wt: 214.26 g/mol
InChI Key: GBMQBBQKWXOOJZ-UHFFFAOYSA-N
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Description

3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline (CAS: 537705-06-9) is a substituted aniline derivative featuring a pyridinyl ether linkage. Its molecular formula is C₁₃H₁₄N₂O, with a molecular weight of 214.26 g/mol . This compound is primarily utilized in research settings for applications such as drug discovery and materials science. Key physicochemical properties include:

  • Solubility: Soluble in DMSO for experimental use.
  • Storage: Stable at 2–8°C in a sealed, moisture-free environment.
  • Handling: Requires careful preparation to avoid degradation due to repeated freeze-thaw cycles .

Properties

IUPAC Name

3-methyl-4-(6-methylpyridin-3-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMQBBQKWXOOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465433
Record name 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537705-06-9
Record name 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes substitution at positions activated by the amino group. The pyridinyloxy substituent exerts meta-directing effects, while steric hindrance from the 6-methylpyridine influences regioselectivity.

Reaction TypeReagents/ConditionsMajor ProductsKey Findings
NitrationHNO₃/H₂SO₄, 0–5°C3-Nitro derivative (para to -NH₂)Predominant substitution at the para position of the aniline ring due to strong activation by -NH₂ .
SulfonationH₂SO₄, 100°C3-Sulfo derivativeSteric effects from the pyridinyloxy group limit substitution to positions distal to the 6-methylpyridine .

Cross-Coupling Reactions

The pyridinyloxy group facilitates palladium-catalyzed couplings, enabling C–C bond formation.

Reaction TypeCatalysts/ReagentsConditionsProducts
Suzuki-MiyauraPd(OAc)₂, K₃PO₄DMF, 85°C, 20 hBiaryl derivatives (e.g., coupling with arylboronic acids) .
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°CN-arylated products (e.g., introduction of tert-amino groups) .

Key Observations :

  • Use of 0.15–0.5% molar Pd(OAc)₂ achieves >80% yield in Suzuki couplings .

  • Ligands like PPh₃ enhance regioselectivity in N-arylation .

Nucleophilic Substitution

The pyridinyloxy ether linkage undergoes cleavage under basic conditions.

Reaction TypeReagents/ConditionsProducts
Alkaline HydrolysisNaOH (aq.), DMSO, 60°C3-Methyl-4-aminophenol + 6-methylpyridin-3-ol
AminolysisPiperidine, 40°C, 16 hPiperidine-substituted aniline derivatives .

Mechanistic Insight :

  • Base-mediated SNAr (nucleophilic aromatic substitution) occurs at the pyridinyloxy oxygen due to electron-withdrawing effects of the pyridine ring .

Oxidation and Reduction

The aniline group and pyridine ring exhibit distinct redox behavior.

Reaction TypeReagents/ConditionsProducts
Aniline OxidationKMnO₄, H₂SO₄Nitroso or nitro derivatives (depending on stoichiometry)
Pyridine ReductionH₂, Pd/C, 50 psiPartially saturated pyridine ring (e.g., piperidine analogs) .

Critical Notes :

  • Over-oxidation of the aniline group leads to decomposition, necessitating controlled conditions .

  • Catalytic hydrogenation selectively reduces the pyridine ring without affecting the aniline .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals.

Metal IonLigand EnvironmentApplication
Pd(II)Pyridine N, aniline NH₂Catalytic intermediates in cross-coupling .
Cu(II)Pyridine N, ether OStabilized complexes for material science .

Structural Evidence :

  • X-ray crystallography confirms bidentate coordination via pyridine N and aniline NH₂ in Pd complexes .

Functional Group Transformations

The amino group participates in condensation and acylation reactions.

Reaction TypeReagents/ConditionsProducts
Schiff Base FormationAldehydes, AcOH, 25°CImine derivatives (e.g., with 4-fluorobenzaldehyde) .
AcylationAcetyl chloride, Et₃NN-acetylated derivative

Yield Optimization :

  • AcOH as a solvent increases imine stability, achieving >90% conversion .

Thermal and Photochemical Behavior

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

  • UV Sensitivity : Undergoes photooxidation under UV light (λ = 254 nm), forming quinone-like structures .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. It shows particular promise in developing drugs targeting neurological disorders. Its structural characteristics enhance drug efficacy and specificity, making it a valuable asset in medicinal chemistry .

Case Study:
In a study focusing on the optimization of compounds for treating diseases such as human African trypanosomiasis, this compound was leveraged to improve selectivity against specific kinases. The modifications to its structure resulted in compounds with better pharmacokinetic profiles and reduced toxicity while maintaining therapeutic efficacy .

Agricultural Chemicals

Pest Control Applications:
The compound is also employed in formulating agrochemicals. Its effectiveness in pest control is attributed to its stability and reactivity, which allow for the development of environmentally friendly pesticides that minimize ecological impact compared to traditional chemicals .

Data Table: Agrochemical Applications

Application AreaDescriptionBenefits
Pesticide FormulationUsed as an active ingredient in pest control productsReduced environmental toxicity
Herbicide DevelopmentEnhances the effectiveness of herbicidal formulationsImproved crop yield

Material Science

Development of Advanced Materials:
In material science, this compound is used to create advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental stressors, making them suitable for various industrial applications .

Case Study:
Research has demonstrated that incorporating this compound into polymer matrices significantly improves mechanical properties and thermal stability, which is crucial for applications in harsh environments.

Biochemical Research

Enzyme Activity Studies:
Researchers utilize this compound in studies related to enzyme activity and receptor binding. Its ability to interact with biological molecules aids in understanding complex biological processes and disease mechanisms .

Case Study:
In biochemical assays, this compound has been shown to modulate enzyme activity effectively, providing insights into potential therapeutic targets for various diseases.

Analytical Chemistry

Method Development:
The compound plays a role in developing analytical methods for detecting and quantifying specific compounds in complex mixtures. Its unique chemical properties enhance the accuracy of chemical analyses, making it valuable in quality control laboratories .

Mechanism of Action

The mechanism of action of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline are compared below, focusing on substituent effects, physicochemical properties, and research applications.

Table 1: Structural and Functional Analogs

Compound Name Substituent Modifications Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound Parent structure (methyl, pyridinyl ether) 214.26 Soluble in DMSO; used in medicinal chemistry
3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline Methyl → Chlorine 234.69 Higher melting point (178°C ); potential agrochemical applications
3-Fluoro-4-((6-methylpyridin-3-yl)oxy)aniline Methyl → Fluorine (CAS: 871020-15-4) 218.21 Enhanced electronic properties; under study for kinase inhibition
4-Methoxy-N-(pyridin-3-ylmethyl)aniline Pyridinyl ether → Pyridinylmethyl + Methoxy 214.26 Improved solubility due to methoxy group; used in ligand design
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline Pyridinyl → Quinolinyl + Dimethoxy 310.34 High structural complexity; explored for antimalarial activity
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Multiple halogen substitutions 377.57 Increased lipophilicity; potential herbicide candidate

Key Findings

Substituent Effects: Halogenation (Cl, F) increases molecular weight and alters electronic properties. Chlorine enhances crystallinity (higher melting point), while fluorine improves metabolic stability . Methoxy groups improve solubility but may reduce membrane permeability compared to methyl substituents .

Biological Activity :

  • The parent compound and its fluoro analog exhibit relevance in kinase inhibition studies due to their pyridinyl-aniline scaffolds .
  • Chlorinated derivatives (e.g., 3-Chloro-4-((6-methylpyridin-3-yl)oxy)aniline) are explored in agrochemicals for their stability under environmental conditions .

Synthetic Challenges :

  • Halogenated analogs require specialized handling due to reactivity, whereas methoxy derivatives are more straightforward to synthesize .

Research Implications

  • Medicinal Chemistry : The parent compound’s balance of solubility and stability makes it a versatile scaffold for lead optimization. Its fluoro analog is prioritized for pharmacokinetic studies .
  • Agrochemical Development : Chlorinated derivatives show promise in herbicide design due to their persistence and target specificity .

Biological Activity

3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline, also known by its CAS number 537705-06-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.

The molecular formula of this compound is C13_{13}H14_{14}N2_2O. The compound features a methyl group and a pyridine moiety, which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 µM
Pseudomonas aeruginosa13.40 µM

These results suggest that the compound has strong inhibitory effects on bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Additionally, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, showcasing cytotoxic effects that warrant further exploration.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining various derivatives for anticancer properties, compounds similar to this compound were found to exhibit IC50_{50} values ranging from 26 µM to 49.85 µM against different cancer cell lines, indicating promising anticancer activity .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can alter cellular pathways, leading to the observed antimicrobial and anticancer activities.

Applications in Pharmaceutical Development

This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and other diseases. Its unique chemical structure allows for modifications that can enhance drug efficacy and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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